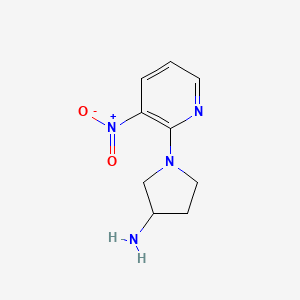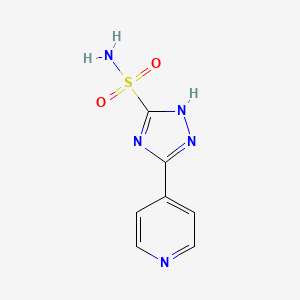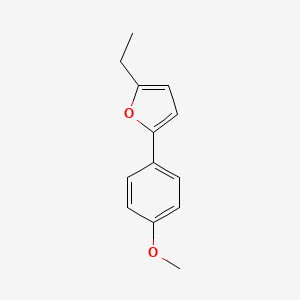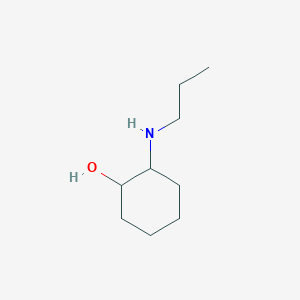![molecular formula C7H12N2S B12903712 Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione CAS No. 33852-28-7](/img/structure/B12903712.png)
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound that features a fused ring system combining an imidazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione typically involves cyclocondensation reactions. One common method includes the reaction of appropriate diamines with carbon disulfide under basic conditions, followed by cyclization with aldehydes or ketones . Another approach involves the use of multicomponent reactions catalyzed by bismuth(III) chloride, which is attractive from a green chemistry perspective due to its non-toxic and non-corrosive nature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for adaptation to industrial processes, particularly those emphasizing green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione has several scientific research applications:
Mécanisme D'action
The mechanism of action of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridines: These compounds are structurally similar but may have different substituents, affecting their reactivity and applications.
Uniqueness: this compound is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen or nitrogen analogs .
Propriétés
Numéro CAS |
33852-28-7 |
|---|---|
Formule moléculaire |
C7H12N2S |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10) |
Clé InChI |
DGVMHKUBHXKCRD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)CNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)








![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)

![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)

